molecular formula C29H33FN6O4S B10771854 N-(3-fluorophenyl)-2-(2-(7-(3-(4-(hydroxymethyl)piperidin-1-yl)propoxy)-6-methoxyquinazolin-4-ylamino)thiazol-5-yl)acetamide

N-(3-fluorophenyl)-2-(2-(7-(3-(4-(hydroxymethyl)piperidin-1-yl)propoxy)-6-methoxyquinazolin-4-ylamino)thiazol-5-yl)acetamide

Cat. No.: B10771854
M. Wt: 580.7 g/mol
InChI Key: QNJAKUMXJFWQOG-UHFFFAOYSA-N
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Description

. It is a synthetic molecule with significant potential in various scientific and industrial applications. This compound has been studied for its therapeutic potential and its role as a kinase inhibitor, particularly targeting Aurora kinase C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID16451062C46 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

    Formation of core structure: This typically involves cyclization reactions or condensation reactions.

    Functional group modifications: Introduction of functional groups through substitution reactions, often using reagents like halides, amines, or alcohols.

    Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated systems for monitoring and controlling the reactions.

Chemical Reactions Analysis

Types of Reactions

PMID16451062C46 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

PMID16451062C46 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID16451062C46 involves its interaction with molecular targets, particularly Aurora kinase C. This kinase plays a crucial role in cell division and is involved in the regulation of mitosis. By inhibiting Aurora kinase C, PMID16451062C46 can disrupt cell division, leading to potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    VX-680: Another kinase inhibitor targeting Aurora kinases.

    SU 6656: A selective inhibitor of Src family kinases.

Uniqueness

PMID16451062C46 is unique due to its specific targeting of Aurora kinase C, which distinguishes it from other kinase inhibitors that may target a broader range of kinases. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects .

Properties

Molecular Formula

C29H33FN6O4S

Molecular Weight

580.7 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[2-[[7-[3-[4-(hydroxymethyl)piperidin-1-yl]propoxy]-6-methoxyquinazolin-4-yl]amino]-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C29H33FN6O4S/c1-39-25-14-23-24(15-26(25)40-11-3-8-36-9-6-19(17-37)7-10-36)32-18-33-28(23)35-29-31-16-22(41-29)13-27(38)34-21-5-2-4-20(30)12-21/h2,4-5,12,14-16,18-19,37H,3,6-11,13,17H2,1H3,(H,34,38)(H,31,32,33,35)

InChI Key

QNJAKUMXJFWQOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=NC=C(S3)CC(=O)NC4=CC(=CC=C4)F)OCCCN5CCC(CC5)CO

Origin of Product

United States

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